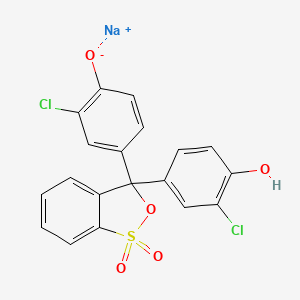

Chlorophenol Red sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chlorophenol Red sodium salt is a chemical compound with the molecular formula C₁₉H₁₁Cl₂NaO₅S. It is commonly used as a pH indicator and in various biochemical assays. The compound changes color from yellow to violet in the pH range of 5.4 to 6.8, making it useful for determining the pH of solutions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chlorophenol Red sodium salt can be synthesized through the sulfonation of chlorophenol followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

Sulfonation: Chlorophenol is reacted with sulfuric acid to introduce the sulfonic acid group.

Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency .

Análisis De Reacciones Químicas

Types of Reactions

Chlorophenol Red sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenolic intermediates.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted phenols .

Aplicaciones Científicas De Investigación

pH Indicator

Chlorophenol Red sodium salt is primarily known for its role as a pH indicator . It exhibits a color change from yellow to red as the pH shifts from 4.8 to 6.4, making it particularly useful in titrations and biochemical assays. This property allows researchers to monitor changes in acidity or alkalinity in solutions effectively .

Case Study: Titration Experiments

In a typical acid-base titration, this compound can be added to the solution being tested. As the titration progresses, the color change provides immediate visual feedback on the pH level, facilitating precise endpoint determination.

Microbial Growth Studies

This compound is widely employed in microbiology to assess microbial growth. The color change in culture media indicates metabolic activity, serving as a quick visual cue for researchers studying bacteria and fungi .

Case Study: Assessing Bacterial Growth

In experiments assessing the growth of Escherichia coli, this compound was incorporated into the growth medium. Researchers observed a distinct color shift correlating with bacterial metabolism, allowing for rapid evaluation of growth rates under varying conditions.

Cell Culture Applications

In cell biology, this compound is used in culture media to determine cell health and viability. The ability to visually assess pH changes aids in optimizing growth conditions, which is crucial for successful cell culture experiments .

Case Study: Optimizing Cell Culture Conditions

A study involving mammalian cell lines demonstrated that incorporating this compound into the culture medium allowed researchers to monitor pH fluctuations that correlate with cell density and viability over time.

Environmental Monitoring

This compound plays a significant role in environmental science, particularly in monitoring water quality. Its sensitivity to pH changes makes it an invaluable tool for assessing aquatic ecosystem health .

Case Study: Water Quality Assessment

In a study conducted on local water bodies, researchers utilized this compound to monitor pH levels over time. The results indicated seasonal variations in water quality, highlighting its effectiveness as an environmental indicator.

Educational Purposes

This compound is frequently used in educational laboratories to demonstrate acid-base reactions and the principles of indicators. It serves as an excellent resource for teaching chemistry concepts effectively .

Case Study: Chemistry Education

In high school chemistry classes, this compound has been used in experiments demonstrating acid-base titrations. Students engage with hands-on activities that reinforce theoretical knowledge through practical application.

Mecanismo De Acción

The mechanism of action of Chlorophenol Red sodium salt involves its ability to change color in response to pH changes. This is due to the dissociation of hydrogen ions from the hydroxyl groups in the compound, leading to a shift in the absorption spectrum. The compound can also act as a chromogenic label, undergoing oxidation to form phenolic intermediates that can be detected electrochemically .

Comparación Con Compuestos Similares

Similar Compounds

Phenolphthalein: Another pH indicator with a similar mechanism of action but different pH range.

Bromophenol Blue: A pH indicator with a different color change range.

Methyl Red: Another pH indicator used in various biochemical assays.

Uniqueness

Chlorophenol Red sodium salt is unique due to its specific pH range and high sensitivity, making it particularly useful in applications requiring precise pH measurements. Its ability to act as a chromogenic label also sets it apart from other similar compounds .

Actividad Biológica

Chlorophenol Red sodium salt (CPR) is a synthetic compound widely recognized for its role as a pH indicator in various biological and chemical applications. Its unique properties allow it to be utilized not only as a colorimetric reagent but also in studies related to cellular and molecular biology. This article explores the biological activity of CPR, including its mechanisms of action, applications, and associated health risks based on diverse research findings.

- Molecular Formula : C19H11Cl2NaO5S

- Molecular Weight : 445.25 g/mol

- Appearance : Dark red to brown crystalline powder

- Solubility : Soluble in water and ethanol

- Melting Point : 267°C

- Density : 0.99 g/cm³

Chlorophenol Red functions primarily as a pH indicator, changing color from yellow at acidic pH (below 5.2) to red at neutral pH (around 6.8) and then to purple at alkaline pH (above 8.4). This property makes it an effective tool for monitoring pH changes in biological systems, particularly in cell culture media and biochemical assays.

Biological Applications

- Cell Viability Assays : CPR is often used in cell viability assays where its colorimetric change correlates with cell metabolism. The reduction in color intensity indicates decreased cell viability or metabolic activity.

- Enzyme Activity Monitoring : It serves as a substrate for certain enzymatic reactions, allowing researchers to monitor enzyme activity through changes in color intensity.

- pH Measurement in Biological Systems : Its ability to indicate pH changes makes it useful in various biological experiments where maintaining specific pH levels is crucial.

Case Study 1: Enzyme Activity Assay

In a study by Moller et al. (1975), CPR was utilized to assess the electrostatic potential changes on macromolecular surfaces during enzymatic reactions. The results demonstrated that CPR effectively indicated changes in pH associated with enzyme activity, providing insights into the mechanisms of enzyme action under varying conditions .

Case Study 2: Health Risks Associated with Chlorophenols

Research has indicated potential health risks linked to chlorophenols, including this compound. A case-control study analyzed the association between chlorophenol exposure and various cancers, revealing elevated risks for soft-tissue sarcomas and non-Hodgkin lymphoma among those with high-grade exposure . Specifically, an odds ratio of 3.3 was reported for subjects with significant exposure, highlighting the need for caution when handling chlorophenols in laboratory settings .

Comparative Analysis of Biological Indicators

| Indicator | Color Change | Application Area |

|---|---|---|

| Chlorophenol Red | Yellow to Red/Purple | Cell viability, enzyme assays |

| Phenol Red | Yellow to Red | Cell culture media |

| Bromothymol Blue | Yellow to Blue | pH measurement in biological systems |

Propiedades

IUPAC Name |

sodium;2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDIGZFHHZGTEF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)[O-])Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-64-2 |

Source

|

| Record name | Chlorophenol Red Sodium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.